N-(2-Butylcyclopentyl)thietan-3-amine
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Overview
Description
N-(2-Butylcyclopentyl)thietan-3-amine: is a chemical compound that features a thietane ring, which is a four-membered ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
Intermolecular Nucleophilic Thioetherification: This method involves the reaction of 1,3-dihaloalkanes or sulfonates of 3-haloalkan-1-ols with sodium sulfide to form the thietane ring.
Photochemical [2 + 2] Cycloadditions: This method involves the reaction of alkenes with thiocarbonyl compounds under UV light to form the thietane ring.
Ring Expansion and Contraction: This method involves the transformation of five or six-membered thiaheterocycles into thietanes through ring contraction reactions.
Industrial Production Methods: : The industrial production of N-(2-Butylcyclopentyl)thietan-3-amine typically involves large-scale synthesis using the above methods, optimized for yield and purity. The reaction conditions are carefully controlled to ensure the efficient formation of the thietane ring.
Chemical Reactions Analysis
Types of Reactions
Oxidation: Thietanes can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: Thietanes can be reduced to form thiols or thioethers.
Substitution: Thietanes can undergo nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various substituted thietanes depending on the nucleophile used.
Scientific Research Applications
Chemistry: : N-(2-Butylcyclopentyl)thietan-3-amine is used as an intermediate in the synthesis of sulfur-containing compounds. It serves as a building block for the preparation of more complex molecules .
Biology: : This compound is studied for its potential biological activities, including its role as a precursor for biologically active thietane derivatives .
Medicine: : Thietane-containing compounds have shown promise in medicinal chemistry, particularly in the development of antiviral and anticancer agents .
Industry: : this compound is used in the production of specialty chemicals and materials, including polymers and agrochemicals .
Mechanism of Action
The mechanism of action of N-(2-Butylcyclopentyl)thietan-3-amine involves its interaction with specific molecular targets. The thietane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with biological molecules . These interactions can modulate various biochemical pathways, contributing to the compound’s biological activities .
Comparison with Similar Compounds
Similar Compounds
Thietan-3-amine: A simpler thietane derivative with similar chemical properties.
Thietan-3-yl acetate: Another thietane derivative used in organic synthesis.
Thietan-3-yl methyl ether:
Uniqueness: : N-(2-Butylcyclopentyl)thietan-3-amine is unique due to the presence of the butylcyclopentyl group, which imparts distinct steric and electronic properties. This makes it a valuable intermediate for the synthesis of complex molecules with specific biological activities .
Properties
Molecular Formula |
C12H23NS |
---|---|
Molecular Weight |
213.38 g/mol |
IUPAC Name |
N-(2-butylcyclopentyl)thietan-3-amine |
InChI |
InChI=1S/C12H23NS/c1-2-3-5-10-6-4-7-12(10)13-11-8-14-9-11/h10-13H,2-9H2,1H3 |
InChI Key |
MYDJGANVOISKLM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1CCCC1NC2CSC2 |
Origin of Product |
United States |
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